molecular formula C25H25N3O4 B2566502 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1203279-51-9

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No. B2566502
CAS RN: 1203279-51-9
M. Wt: 431.492
InChI Key: JOZQUULNNXEZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea, commonly known as BTU, is a synthetic compound that has been widely studied for its potential applications in scientific research. BTU is a heterocyclic compound that belongs to the class of quinolines and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing a wide range of heterocyclic compounds using intermediates similar to "1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea". These methods involve reactions with various reagents such as triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, leading to novel compounds with potential pharmaceutical applications (Phillips & Castle, 1980). Additionally, the facile synthesis of pyrimidoquinoline derivatives and their antimicrobial activity have been reported, showcasing the compound's relevance in medicinal chemistry (Elkholy & Morsy, 2006).

Biological Activities and Applications

Several studies have explored the biological activities of derivatives synthesized from compounds similar to "1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea". These activities include anticancer properties, with specific focus on the synthesis of substituted tetrahydroisoquinolines as anticancer agents. The research highlights the potential of these compounds in the development of novel therapeutic agents targeting cancer (Redda, Gangapuram, & Ardley, 2010).

Advancements in Organic Synthesis

The compound and its derivatives have been utilized in the advancement of organic synthesis techniques. For example, the medium-ring nitrogen heterocycles have been synthesized through migratory ring expansion of metalated ureas, showcasing the compound's versatility in organic synthesis (Hall et al., 2016). Additionally, novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for their biological activities, indicating the compound's role in the development of new drugs (Perković et al., 2016).

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-31-22-13-12-20(16-23(22)32-2)27-25(30)26-19-11-10-17-9-6-14-28(21(17)15-19)24(29)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZQUULNNXEZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

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